6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one

Descripción

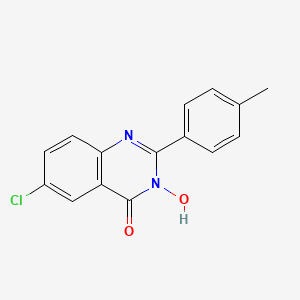

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one (CAS: 338412-59-2, C₁₅H₁₁ClN₂O₂) is a quinazolin-4-one derivative with a molecular weight of 286.71 g/mol. Its structure features a chlorine atom at position 6, a hydroxyl group at position 3, and a 4-methylphenyl substituent at position 2 (Figure 1).

Quinazolin-4-ones are recognized as privileged scaffolds in drug discovery due to their broad pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . The target compound’s hydroxyl and chloro substituents may enhance interactions with biological targets, such as kinesin spindle protein (KSP), a key player in mitotic spindle formation and a validated anticancer target .

Propiedades

IUPAC Name |

6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c1-9-2-4-10(5-3-9)14-17-13-7-6-11(16)8-12(13)15(19)18(14)20/h2-8,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWUAZBKUCUGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701322165 | |

| Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666257 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338412-59-2 | |

| Record name | 6-chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701322165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate aniline derivative, such as 4-methylaniline, and a suitable chloro-substituted benzoyl chloride.

Formation of Benzamide: The aniline derivative reacts with the chloro-substituted benzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding benzamide.

Cyclization: The benzamide undergoes cyclization in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the quinazolinone core structure.

Hydroxylation: The resulting quinazolinone is then hydroxylated at the 3rd position using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a quinone derivative.

Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone derivative.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Dihydroquinazolinone derivatives

Substitution: Various substituted quinazolinone derivatives

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Quinazolinones, including 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one, have demonstrated significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

- In Vitro Efficacy Against MRSA : A study involving in silico screening identified several quinazolinone derivatives with potent activity against MRSA. The compound exhibited low clearance and good oral bioavailability, making it a promising candidate for further development .

- Synergistic Effects : Research has indicated that certain quinazolinones can enhance the efficacy of existing antibiotics when used in combination therapies. For example, a novel quinazolinone was found to synergize with piperacillin-tazobactam against MRSA, suggesting potential for combination therapy strategies .

Anticancer Applications

The anticancer potential of this compound has been extensively studied, with promising results against various cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values indicating potent activity . For instance, derivatives incorporating hydroxylated glycosides showed IC50 values ranging from 5.70 to 8.10 µM against MCF-7 cells .

- Mechanistic Insights : Further investigations revealed that the compound can induce cell cycle arrest at the G1 phase in MCF-7 cells while upregulating pro-apoptotic factors such as p53 and Bax, which are crucial for initiating apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of quinazolinone derivatives. Modifications at various positions on the quinazolinone scaffold can significantly influence biological activity.

| Compound | Modification | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 |

|---|---|---|---|

| 10 | Hydroxylated glycoside | 5.70–8.10 | 2.90–6.40 |

| 13 | Acetylated glycoside | 14.60–16.10 | 12.60–17.30 |

This table summarizes the cytotoxic effects of different modifications on the compound's structure, emphasizing how specific changes can enhance its anticancer properties.

Mecanismo De Acción

The mechanism of action of 6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations and Pharmacological Implications

The pharmacological profile of quinazolin-4-ones is highly substituent-dependent. Key analogues and their properties are summarized below:

Table 1: Structural and Activity Comparison

Key Observations:

- Chlorine Substitution : The 6-Cl group in the target compound is conserved in many antitumor analogues (e.g., 477864-78-1), likely enhancing DNA intercalation or enzyme inhibition .

- Hydroxyl Group : The 3-OH moiety may contribute to hydrogen bonding with targets like KSP or PI3K kinases, as seen in related compounds .

- Aryl Substituents : The 2-(4-methylphenyl) group balances lipophilicity and steric bulk, whereas dichlorophenyl (477864-78-1) or imidazole (110552-41-5) substituents alter target specificity (e.g., antimicrobial vs. anticancer) .

Physicochemical Properties

Table 2: Physical Properties Comparison

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| Target Compound | 286.71 | 1.38 | 492.6 | 7.27 |

| 3-(4-Nitrobenzylideneamino)-6-chloro-2-methylquinazolin-4(3H)-one | 342.73 | N/A | N/A | N/A |

| 6-Chloro-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | 321.07 | N/A | N/A | N/A |

| 6,8-Dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one | 321.20 | N/A | N/A | N/A |

| 6-Chloro-2-ethyl-3-(methylamino)quinazolin-4(3H)-one | 237.69 | N/A | N/A | N/A |

- The target compound’s moderate molecular weight and pKa suggest favorable membrane permeability and oral bioavailability compared to bulkier analogues (e.g., C₁₆H₁₁ClN₄O₃, MW 342.73) .

Actividad Biológica

6-Chloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.72 g/mol. The structural features include a chloro group, a hydroxyl group, and a methyl-substituted phenyl ring, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

- Signal Transduction Modulation : The compound may influence signal transduction pathways by interacting with key proteins involved in cellular signaling processes.

- DNA Intercalation : There is evidence suggesting that it can intercalate into DNA, disrupting replication and transcription, which is crucial for cell division and function.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives, including this compound. It has shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect the antibacterial profile .

Anticancer Properties

Quinazolinone derivatives have been explored as potential anticancer agents. Specifically, this compound has demonstrated inhibitory effects on epidermal growth factor receptor (EGFR) autophosphorylation, which is critical in cancer cell proliferation. Compounds in this class have shown IC50 values in the nanomolar range against various cancer cell lines .

Research Findings and Case Studies

A variety of studies have been conducted to assess the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's activity against MRSA strains using in vitro assays. Results indicated significant antibacterial effects with low clearance rates and good oral bioavailability .

- Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited EGFR autophosphorylation, leading to reduced cell viability in cancer models. The introduction of specific substituents on the quinazolinone scaffold enhanced its anticancer potency .

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 6-Chloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one | Structure | Antimicrobial |

| 6-Chloro-3-hydroxy-2-(phenyl)quinazolin-4-one | Structure | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.